molecular formula C12H14N2O3S2 B11507455 6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-one

6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-one

Cat. No.: B11507455
M. Wt: 298.4 g/mol
InChI Key: VUVMGQICLZDFGO-UHFFFAOYSA-N
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Description

6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is a heterocyclic compound that features a benzothiazole ring fused with a piperidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound under acidic conditions.

    Sulfonylation: The piperidine ring is introduced through a sulfonylation reaction. Piperidine is reacted with a sulfonyl chloride derivative to form the piperidine sulfonyl group.

    Coupling Reaction: The benzothiazole ring is then coupled with the piperidine sulfonyl group under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is unique due to its specific combination of a benzothiazole ring and a piperidine sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of new therapeutic agents.

Properties

Molecular Formula

C12H14N2O3S2

Molecular Weight

298.4 g/mol

IUPAC Name

6-piperidin-1-ylsulfonyl-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C12H14N2O3S2/c15-12-13-10-5-4-9(8-11(10)18-12)19(16,17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,13,15)

InChI Key

VUVMGQICLZDFGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3

Origin of Product

United States

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